4-(1H-imidazol-1-ylmethyl)benzoic acid
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Overview
Description
4-(1H-imidazol-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and an imidazole ring via a methylene bridge .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.21 .Scientific Research Applications
Fluorescent Chemosensors
4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives are used as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds, such as derivatives 1 and 2 reported by Emandi, Flanagan, and Senge (2018), show exclusive sensing towards CN- ions, leading to the quenching of fluorescence. They have a detection limit of 0.8 μM and 1.2 μM, respectively, in a CH3CN/H2O system. These sensors are also reversible and reusable for multiple cycles (Emandi, Flanagan, & Senge, 2018).
Adsorption Studies
The adsorption properties of 4-(1H-imidazole-1-ylmethyl) benzoic acid and its derivatives on active carbons have been studied. Kharitonova et al. (2005) investigated the effects of molecule size and hydration energy on the adsorption character, providing insights into the interactions between these compounds and various microporous structures of active carbons (Kharitonova, Krasil’nikova, Vartapetyan, & Bulanova, 2005).
Coordination Polymers
4-(1H-imidazol-1-ylmethyl)benzoate anion has been used in the synthesis of coordination polymers, which have potential applications in material science. For instance, Fan et al. (2001) synthesized a one-dimensional nickel(II) coordination polymer with this compound, characterized by X-ray crystallography and studied for its magnetic properties (Fan, Zhang, Okamura, Zou, Ueyama, & Sun, 2001).
Metal–Organic Frameworks (MOFs)
Liu et al. (2018) demonstrated the use of 1H-imidazol-4-yl-containing ligands, including derivatives of this compound, in the creation of metal–organic frameworks (MOFs). These MOFs exhibit diverse two-dimensional networks and are used for various applications, such as in sensing properties (Liu, Chen, Zhao, Kang, Liu, Lu, Azam, Al-Resayes, & Sun, 2018).
Corrosion Inhibition
Imidazole derivatives, including 4-(1H-imidazol-1-yl)benzoic acid, have been studied for their application in corrosion inhibition. Costa et al. (2021) investigated these compounds' efficiency in inhibiting corrosion of carbon steel in an acidic medium, revealing their potential in industrial applications (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & de Lima-Neto, 2021).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, such as this compound, are often used in the synthesis of various bioactive molecules . These molecules can interact with a wide range of biological targets, depending on their specific structure and functional groups.
Mode of Action
As an imidazole derivative, it may interact with its targets through various mechanisms, such as hydrogen bonding or π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological processes, including enzymatic reactions, signal transduction, and gene regulation .
Result of Action
As an imidazole derivative, it may exert its effects through the modulation of various biological targets and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-imidazol-1-ylmethyl)benzoic acid . For instance, the compound’s stability at room temperature suggests that it may be sensitive to heat . Additionally, its solubility profile indicates that it may interact differently with various biological environments .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material and can be used in gas storage, separation, and catalysis .
Cellular Effects
It is known that this compound can cause skin and eye irritation .
Molecular Mechanism
Given its use in the synthesis of MOFs, it may interact with metal ions in biological systems, potentially influencing biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dry room at normal temperature .
Transport and Distribution
Given its solubility properties, it may be transported via organic solvent channels .
Subcellular Localization
Given its use in the synthesis of MOFs, it may localize to areas of the cell where metal ions are present .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHRDAMTTXZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-75-0 |
Source
|
Record name | 4-(1H-imidazol-1-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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